![molecular formula C10H18O3 B14515903 Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- CAS No. 62875-10-9](/img/structure/B14515903.png)
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- is a complex organic compound with the molecular formula C10H18O3. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of multiple oxirane rings and methyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- typically involves the epoxidation of suitable alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then further reacted with methanol in the presence of a catalyst to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized catalysts and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diols or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as hydroxide ions or amines attack the electrophilic carbon atoms, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydroxide ions in aqueous solution, amines in organic solvents.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyalkanes, aminoalkanes.
Scientific Research Applications
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, including polymers and resins. Its reactivity makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- involves its interaction with various molecular targets. The oxirane rings in its structure are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Oxiranemethanol, (S)-: A stereoisomer with similar reactivity but different spatial arrangement.
Oxirane, 3-ethyl-2,2-dimethyl-: Another oxirane compound with a different substitution pattern.
2,3-Dimethyloxirane: A simpler oxirane with fewer substituents.
Uniqueness
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- is unique due to its multiple oxirane rings and methyl groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62875-10-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H18O3/c1-9(2)7(12-9)4-5-10(3)8(6-11)13-10/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
APQNQVZOITYEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCC2(C(O2)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
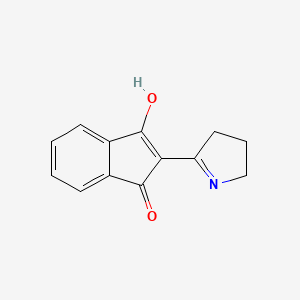
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
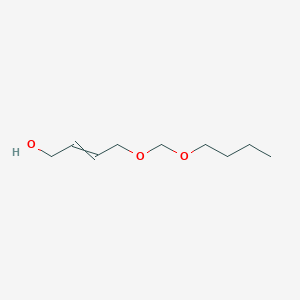
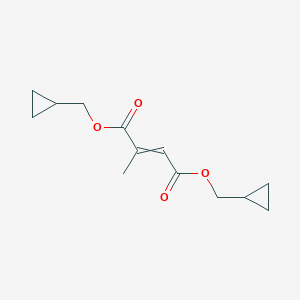

![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
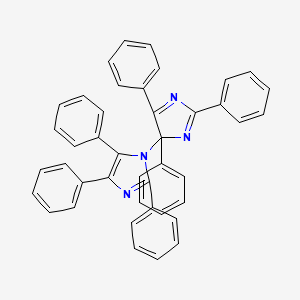
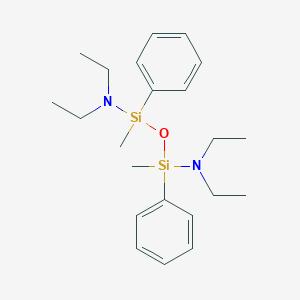
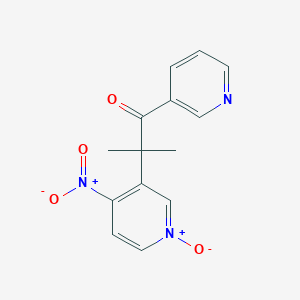
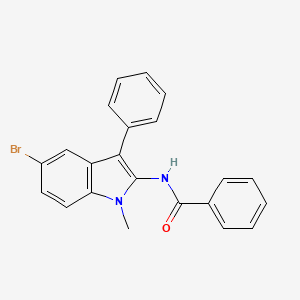
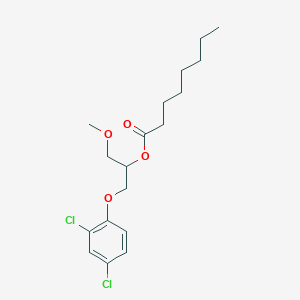
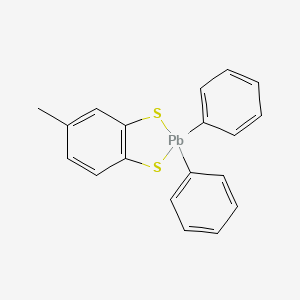
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
